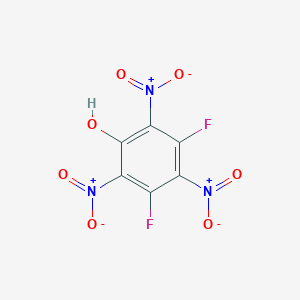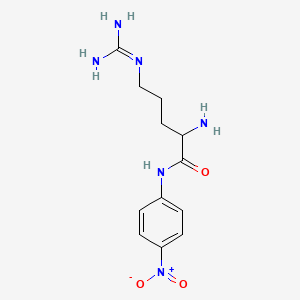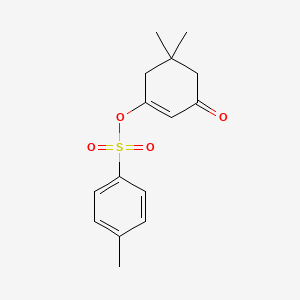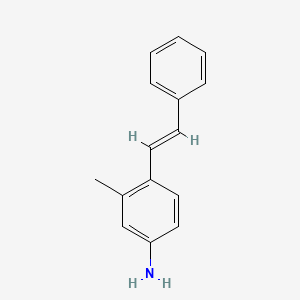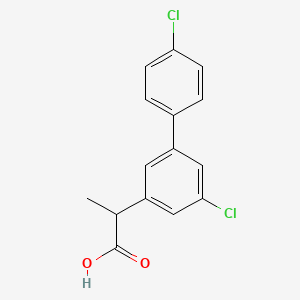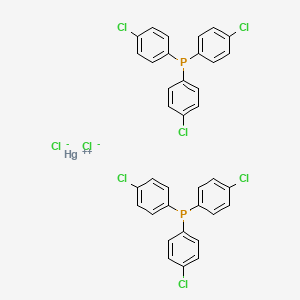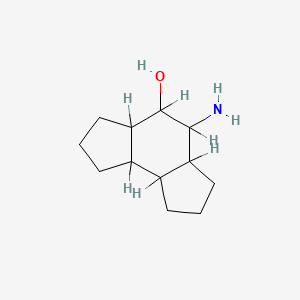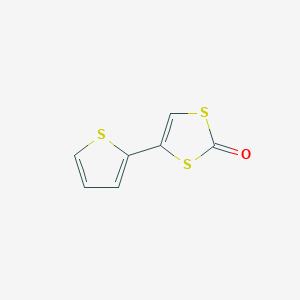
1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea is a complex organic compound that belongs to the class of dibenzothiepin derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea typically involves multiple steps, including the formation of the dibenzothiepin core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the dibenzothiepin core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the hydroxyethyl and urea groups through reactions such as nucleophilic substitution and condensation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production, including considerations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.
化学反応の分析
Types of Reactions
1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Active Sites: Inhibition or activation of enzymes.
Receptor Interaction: Modulation of receptor activity leading to downstream effects.
類似化合物との比較
Similar Compounds
Dibenzothiepin Derivatives: Compounds with similar core structures but different functional groups.
Hydroxyethyl Urea Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-3-(2-hydroxyethyl)urea is unique due to its specific combination of the dibenzothiepin core and hydroxyethyl urea functional groups, which may confer distinct biological and chemical properties.
特性
CAS番号 |
74797-31-2 |
|---|---|
分子式 |
C17H18N2O2S |
分子量 |
314.4 g/mol |
IUPAC名 |
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C17H18N2O2S/c20-10-9-18-17(21)19-16-13-6-2-1-5-12(13)11-22-15-8-4-3-7-14(15)16/h1-8,16,20H,9-11H2,(H2,18,19,21) |
InChIキー |
GFMVMMLCZYNFJW-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)
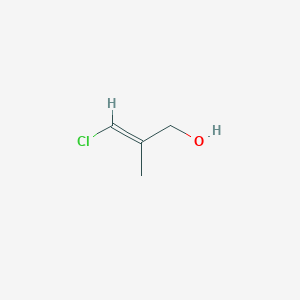
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
